2-(2-Toluidino)isonicotinic acid
Overview
Description
2-(2-Toluidino)isonicotinic acid is an organic compound with the molecular formula C13H12N2O2. It is a derivative of isonicotinic acid, where the amino group is substituted with a 2-toluidino group. This compound is known for its applications in various scientific research fields due to its unique chemical properties.
Mechanism of Action
Target of Action
2-(2-Toluidino)isonicotinic acid, a derivative of isoniazid, primarily targets organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii . It is a highly specific agent, ineffective against other microorganisms .
Mode of Action
This compound is a prodrug and must be activated by bacterial catalase . Once activated, it interacts with its targets, leading to changes in the bacterial cells.
Biochemical Pathways
It is known that isoniazid derivatives can affect various biochemical pathways in mycobacteria
Pharmacokinetics
Isoniazid, a related compound, is known to be rapidly absorbed and excreted, with most of a single dose being excreted in the urine within 24 hours
Result of Action
It is known that isoniazid and its derivatives have anti-mycobacterial activity . They are bactericidal when mycobacteria grow rapidly and bacteriostatic when they grow slowly .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the pH of the environment, the presence of other substances, and the temperature . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Toluidino)isonicotinic acid typically involves the reaction of isonicotinic acid with 2-toluidine under specific conditions. One common method includes the use of a coupling agent to facilitate the reaction between the carboxylic acid group of isonicotinic acid and the amino group of 2-toluidine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Toluidino)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) for halogenation or nitric acid (HNO3) for nitration are commonly employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-(2-Toluidino)isonicotinic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: A derivative of pyridine with a carboxylic acid group at the 4-position.
Nicotinic acid: Similar to isonicotinic acid but with the carboxylic acid group at the 3-position.
Picolinic acid: An isomer of isonicotinic acid with the carboxylic acid group at the 2-position.
Uniqueness
2-(2-Toluidino)isonicotinic acid is unique due to the presence of the 2-toluidino group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-methylanilino)pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-9-4-2-3-5-11(9)15-12-8-10(13(16)17)6-7-14-12/h2-8H,1H3,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGXLMDCWKKXAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651397 | |
Record name | 2-(2-Methylanilino)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1019324-25-4 | |
Record name | 2-(2-Methylanilino)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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